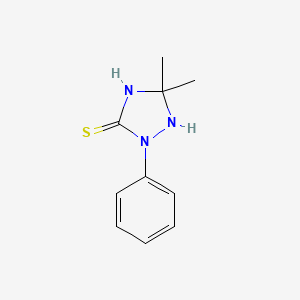

5,5-二甲基-2-苯基-1,2,4-三唑烷-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” is a chemical compound with the molecular formula C10H13N3S . It has been studied for its potential use in the development of new antibiotics, particularly against multidrug-resistant bacteria .

Synthesis Analysis

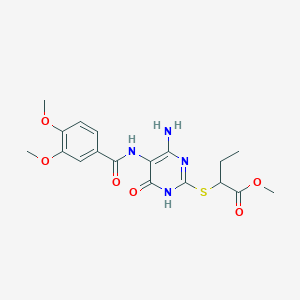

This compound can be synthesized via a simple reaction between aldehydes and thiosemicarbazide . The reaction can be catalyzed by an acidic ionic liquid, which offers several advantages such as shorter reaction times, mild reaction conditions, easy workup, and wide substrate scope tolerance .Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” has been confirmed by NMR, IR, and ESI–MS analysis .Physical And Chemical Properties Analysis

The physical form of “5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” is solid .科学研究应用

Synthesis of Organic Molecules

This compound is used in the synthesis of organic molecules . It reacts well with variously substituted aldehydes or ketones to produce desired compounds in extremely good quantity .

Green Catalyst

It is used as a green catalyst in the synthesis of 1,2,4-triazolidine-3-thiones . The catalyst can be recycled (up to 4 cycles) without compromising the yield of the final products .

Eco-friendly Procedure

The compound is used in eco-friendly procedures for the synthesis of organic molecules . The method is operationally simple and eco-friendly .

Biological Properties

1,2,4-triazolidines-3 thiones derivatives, including 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, have shown a vibrant pharmacological profile . They have been surveyed deliberately for a variety of biological properties .

Therapeutic Agents

These derivatives show therapeutic agents in the treatment of diabetes, influenza infection, and cancer metastasis .

Antiviral Activities

1,2,4-Triazolethiones, including 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, have shown antiviral activities .

Synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones

The compound is used in the synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones .

Reusable Catalyst

The compound has been used as a reusable catalyst in water . This makes it a valuable resource in sustainable chemistry .

安全和危害

作用机制

Target of Action

The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .

Result of Action

The inhibition of AChE by 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .

Action Environment

The action of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .

属性

IUPAC Name |

5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNHJAOYPHKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)N(N1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)

![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)

![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)

![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2814881.png)